molecular formula C8H9NO3 B181090 3-Methyl-4-nitroanisole CAS No. 5367-32-8

3-Methyl-4-nitroanisole

Cat. No. B181090
CAS RN: 5367-32-8
M. Wt: 167.16 g/mol
InChI Key: RTZOGYCMIMOVHU-UHFFFAOYSA-N
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Patent
US07399639B2

Procedure details

3-Methyl-4-nitroanisole (41, 2.50 g, 15.0 mmol) and 1,3-dibromo-5,5-dimethylhydantoin (5.00 g, 17.5 mmol) were combined in 250 mL of C6H5Cl, and acetic acid (75 μL, 1.31 mmol) and 1,1′-azobis(cyclohexanecarbonitrile) (VAZO 88, 150 mg, mmol) were added to the stirring solution. The solution was stirred at 40° C. for 72 h. The crude reaction mixture was washed three times with hot NaHCO3 solution (75 mL, 80° C.), and once with water (75 mL). The organic portion was dried over MgSO4 to give an orange solid after filtration and solvent removal. The solid was filtered through a plug of silica gel to yield a mixture of the brominated product and unbrominated starting material that was carried on to the next step without further purification. Pure material could be obtained from flash chromatography on silica (15:3:2 hexanes/EtOAc/C6H5CH3) to give a brown oil (117 mg, 3.19%). TLC Rf=0.34 (4:1 hexanes/EtOAc). 1H NMR (CDCl3, 500 MHz) δ 3.91 (3 H, s), 4.85 (2 H, s), 6.92 (1 H, dd, J=4.5, 15.0 Hz), 7.02 (1 H, d, J=5.0 Hz), 8.13 (1 H, d, , J=15.5 Hz). ). 13C NMR (CDCl3, 125 MHz) δ 630.19, 56.25, 114.11, 117.69, 127.61, 128.48, 135.72, 163.45. HRMS (ESI): Calcd for MH+, 245.9766; Found 245.9760.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
75 μL
Type
reactant
Reaction Step Three
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Yield
3.19%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([O:11][CH3:12])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[Br:13]N1C(C)(C)C(=O)N(Br)C1=O.C(O)(=O)C.N(C1(C#N)CCCCC1)=NC1(C#N)CCCCC1>C1(Cl)C=CC=CC=1>[N+:8]([C:7]1[CH:6]=[CH:5][C:4]([O:11][CH3:12])=[CH:3][C:2]=1[CH2:1][Br:13])([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])OC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Step Three
Name
Quantity
75 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
150 mg
Type
reactant
Smiles
N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 40° C. for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
WASH
Type
WASH
Details
was washed three times with hot NaHCO3 solution (75 mL, 80° C.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
to give an orange solid
FILTRATION
Type
FILTRATION
Details
after filtration and solvent removal
FILTRATION
Type
FILTRATION
Details
The solid was filtered through a plug of silica gel
CUSTOM
Type
CUSTOM
Details
to yield
ADDITION
Type
ADDITION
Details
a mixture of the brominated product
CUSTOM
Type
CUSTOM
Details
was carried on to the next step without further purification
CUSTOM
Type
CUSTOM
Details
Pure material could be obtained from flash chromatography on silica (15:3:2 hexanes/EtOAc/C6H5CH3)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)OC)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 117 mg
YIELD: PERCENTYIELD 3.19%
YIELD: CALCULATEDPERCENTYIELD 3.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.